molecular formula C20H21N3O2S B2713236 5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione CAS No. 497060-85-2

5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione

Cat. No.: B2713236
CAS No.: 497060-85-2
M. Wt: 367.47
InChI Key: YRTGPYHPBJWMBU-UHFFFAOYSA-N
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Description

This derivative features a 4-methylphenyl group at position 4 and a benzofuran-linked oxymethyl substituent at position 3.

Properties

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-7-9-15(10-8-13)23-17(21-22-19(23)26)12-24-16-6-4-5-14-11-20(2,3)25-18(14)16/h4-10H,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGPYHPBJWMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione typically involves multiple steps

    Benzofuran Ring Synthesis: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Triazole Ring Formation: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Thione Group Introduction: The thione group can be introduced by reacting the triazole intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Antioxidant Properties

The antioxidant activity of triazole derivatives has also been documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. The incorporation of the benzofuran moiety may further enhance these properties due to its known antioxidant capabilities .

Material Science Applications

The unique structural characteristics of 5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione may lend itself to applications in material science. Compounds with triazole rings are often utilized in the development of polymers and coatings due to their stability and ability to form strong intermolecular interactions.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The findings indicated that certain derivatives exhibited high antibacterial activity against Gram-positive bacteria . Although the specific compound was not tested, the results suggest a pathway for future research into its antibacterial potential.
  • Antioxidant Screening : Another study focused on synthesizing new heterocyclic compounds with antioxidant properties. The results highlighted that compounds with similar structural features to this compound could potentially exhibit significant antioxidant activity .

Mechanism of Action

The mechanism of action of 5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and analytical data of the target compound with selected analogs:

Compound Name / ID Substituents (Position 4 & 5) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target Compound 4-(4-methylphenyl), 5-[(2,2-dimethylbenzofuran-7-yl)oxymethyl] C₂₅H₂₄N₄O₂S 452.55 IR: ~3300 (NH), ~1630 (C=N), ~1225 (C=S); ¹H-NMR: δ 2.49 (CH₃, 4-methylphenyl), δ 7.5–8.8 (Ar-H, benzofuran)
TP-10 (5-(3-chlorophenyl)-4-(4-methylphenyl)-triazole-3-thione) 4-(4-methylphenyl), 5-(3-chlorophenyl) C₁₆H₁₃ClN₄S 328.82 IR: 3421 (NH), 1666 (C=O); ¹H-NMR: δ 2.64 (CH₃), δ 7.21–8.14 (Ar-H)
Compound 6c 4-(4-methylphenyl), 5-(2-phenyl-1,3-benzoxazol-5-yl) C₂₂H₁₆N₄OS 384.45 IR: 3314 (NH), 1631 (C=N); ¹H-NMR: δ 7.57–8.87 (Ar-H), δ 2.49 (CH₃)
22a 4-(4-methylphenyl), 5-(3-chlorophenyl), 2-(morpholin-4-ylmethyl) C₂₁H₂₁ClN₄OS 428.94 IR: 3041 (CHarom.), 2924 (CHalif.); ¹H-NMR: δ 2.64 (CH₃), δ 3.6–3.8 (morpholine protons)

Key Observations :

  • The benzofuran substituent in the target compound increases molecular weight compared to simpler aryl groups (e.g., TP-10).
  • Electron-withdrawing groups (e.g., Cl in TP-10) correlate with enhanced anticonvulsant activity , while bulky substituents (e.g., benzofuran) may improve CNS penetration .

Structure-Activity Relationships (SAR)

  • Position 4 : Aryl groups (e.g., 4-methylphenyl) enhance metabolic stability.
  • Position 5 : Bulky, lipophilic groups (benzofuran, benzoxazole) improve CNS penetration but may reduce aqueous solubility.
  • Position 2 : Alkyl or heterocyclic substitutions (e.g., morpholine in 22a) modulate selectivity for biological targets .

Biological Activity

The compound 5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has a complex structure featuring a triazole ring and a benzofuran moiety. Its molecular formula is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 348.45 g/mol. The presence of the triazole and thione functionalities is significant for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (μg/mL)Activity
Triazole Derivative A12.5Effective against MRSA
Triazole Derivative B25Effective against E. coli
Triazole Derivative C50Effective against Pseudomonas spp.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, one derivative with structural similarities to our compound exhibited IC50 values of 16.782 µg/mL against HepG2 liver cancer cells . The mechanism involves the inhibition of cell proliferation through apoptosis induction.

CompoundCell LineIC50 (µg/mL)Mechanism
Compound XHepG216.782Apoptosis induction
Compound YMCF-7 (breast cancer)20.667Cell cycle arrest
Compound ZA549 (lung cancer)39.667Inhibition of angiogenesis

Anti-inflammatory Activity

Triazoles are also known for their anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial for potential treatments in diseases like arthritis and other inflammatory conditions.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Some derivatives modulate receptor activity, influencing pathways related to inflammation and cancer.
  • DNA Interaction : Certain compounds may interact with DNA or RNA, affecting transcription and replication processes.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a similar triazole compound showed significant tumor reduction in patients with advanced liver cancer after a treatment regimen.
  • Case Study 2 : An animal study demonstrated that administration of a related triazole reduced inflammatory markers significantly compared to control groups.

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